molecular formula C6H5BrN4 B1195331 4,6-Diamino-2-bromonicotinonitrile CAS No. 42530-03-0

4,6-Diamino-2-bromonicotinonitrile

Cat. No.: B1195331
CAS No.: 42530-03-0
M. Wt: 213.03 g/mol
InChI Key: NKXPRYBNUGINBZ-UHFFFAOYSA-N
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Description

4,6-Diamino-2-bromonicotinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diamino-2-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-6-3(2-8)4(9)1-5(10)11-6/h1H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXPRYBNUGINBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1N)Br)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195324
Record name 2,4-Diamino-5-cyano-6-bromopyridine
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42530-03-0
Record name 4,6-Diamino-2-bromo-3-pyridinecarbonitrile
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Record name 2,4-Diamino-5-cyano-6-bromopyridine
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Record name 2,4-Diamino-5-cyano-6-bromopyridine
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Record name 4,6-diamino-2-bromonicotinonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4,6-Diamino-2-bromonicotinonitrile (CAS: 42530-03-0): A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,6-Diamino-2-bromonicotinonitrile, a substituted pyridine derivative, is a molecule of significant interest to the scientific and drug development communities. Its unique structural arrangement, featuring two reactive amino groups, a strategically placed bromine atom, and a nitrile functional group, makes it a versatile synthetic building block.[1] This guide offers a comprehensive technical overview of its properties, synthesis, spectroscopic profile, and applications, with a particular focus on its potential role as a phosphodiesterase (PDE) inhibitor. The presence of multiple functional groups allows for a wide range of chemical modifications, positioning this compound as a valuable scaffold in the design of novel therapeutic agents.[1]

Physicochemical and Structural Properties

The fundamental characteristics of this compound define its behavior in chemical and biological systems. These properties are crucial for designing synthetic routes, developing analytical methods, and understanding its potential interactions with biological targets.

PropertyValueSource
CAS Number 42530-03-0[2]
Molecular Formula C₆H₅BrN₄[1]
Molecular Weight 213.04 g/mol [1]
IUPAC Name 4,6-diamino-2-bromopyridine-3-carbonitrile[3]
Synonyms 2-Bromo-3-cyano-4,6-diaminopyridine, 4,6-Diamino-2-bromopyridine-3-carbonitrile[1]
Canonical SMILES N#CC1=C(Br)N=C(N)C=C1N[1]
Predicted Boiling Point 503.5±50.0 °C (at 760 mmHg)[3]
Predicted Density 1.88±0.1 g/cm³[3]

Spectroscopic Characterization

Confirming the identity and purity of this compound is paramount. The following is a guide to its expected spectroscopic signature based on reported data and structural analysis. A comprehensive understanding of its spectral features is essential for reaction monitoring and quality control.[4]

¹H Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR provides a detailed picture of the hydrogen environments within the molecule. For this compound, dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), the spectrum is expected to be relatively simple and highly characteristic.

  • δ 6.67 ppm (broad singlet, 2H): This signal is attributed to the protons of one of the amino groups (-NH₂).

  • δ 6.55 ppm (broad singlet, 2H): This signal corresponds to the protons of the second amino group (-NH₂).

  • δ 5.59 ppm (singlet, 1H): This sharp signal represents the lone proton on the pyridine ring (Ar-H).[3]

The broadness of the amino proton signals is a result of quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange. The singlet nature of the aromatic proton is due to the absence of adjacent protons for coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • ~3400-3200 cm⁻¹ (N-H stretching): Strong, sharp peaks in this region are characteristic of the primary amino groups.

  • ~2220-2210 cm⁻¹ (C≡N stretching): A strong, sharp absorption band in this region is a definitive indicator of the nitrile group.[5]

  • ~1650-1550 cm⁻¹ (C=C and C=N stretching): Multiple bands in this region correspond to the aromatic pyridine ring vibrations.

  • ~1100-1000 cm⁻¹ (C-Br stretching): A weaker absorption in the fingerprint region can be attributed to the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.

  • Molecular Ion (M⁺): A prominent feature will be the molecular ion peak. Due to the presence of bromine, this will appear as a characteristic doublet of peaks of nearly equal intensity (the M⁺ and M+2 peaks), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The expected m/z values would be approximately 212 and 214.

Synthesis and Purification Protocol

The synthesis of this compound can be achieved from readily available starting materials. The following protocol is based on established procedures and provides a reliable method for its preparation in a laboratory setting.[3]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge reactor with Malononitrile and Toluene B Cool mixture to 0°C A->B C Bubble HBr gas through mixture for 2 hours B->C D Heat mixture to 100°C for 2 hours (Observe gas evolution) C->D E Cool to room temperature D->E F Isolate yellow solid by filtration E->F G Wash solid with Toluene F->G H Suspend solid in Water G->H I Adjust pH to 9-10 with aq. NH4OH H->I J Stir for 1 hour at room temperature I->J K Filter to collect crude product J->K L Recrystallize from Ethanol (EtOH) K->L M Dry in vacuum oven at 60°C L->M N Obtain pure this compound M->N

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a well-ventilated fume hood, charge a suitable reaction vessel with malononitrile (1.0 eq) and toluene (approx. 25 mL per gram of malononitrile).[3]

  • Bromination and Cyclization: Cool the mixture to 0°C using an ice bath. Bubble hydrogen bromide (HBr) gas through the stirred suspension for 2 hours. A pale yellow precipitate will form. Following the HBr addition, heat the reaction mixture to 100°C and maintain for 2 hours. Significant gas evolution will be observed during this step, indicating the cyclization and formation of the pyridine ring. The rationale here is the acid-catalyzed trimerization of malononitrile, which, in the presence of HBr, incorporates the bromide.[3]

  • Isolation: Cool the mixture to room temperature. Collect the resulting yellow solid by filtration and wash it with fresh toluene to remove residual starting materials and non-polar impurities.[3]

  • Neutralization: Suspend the isolated solid in water (approx. 20 mL per gram of solid). While stirring, carefully adjust the pH of the suspension to between 9 and 10 by adding concentrated ammonium hydroxide (NH₄OH). This step is crucial to neutralize the hydrobromide salt of the product and any excess acid, precipitating the free base. Continue stirring at room temperature for 1 hour to ensure complete neutralization.[3]

  • Purification: Collect the crude product by filtration. The primary purification is achieved by recrystallization from ethanol. This step leverages solubility differences to separate the desired product from impurities. Finally, dry the purified yellow solid in a vacuum oven at 60°C to a constant weight. A typical yield for this process is around 49%.[3]

Applications in Drug Discovery and Development

The molecular architecture of this compound makes it a compound of high interest, primarily as a phosphodiesterase (PDE) inhibitor and a versatile synthetic intermediate.

Mechanism of Action: Phosphodiesterase 5 (PDE5) Inhibition

This compound has been identified as an inhibitor of cyclic nucleotide phosphodiesterases, including PDE5.[1] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in various signaling pathways.[6] By inhibiting PDE5, the compound prevents the degradation of cGMP, leading to its accumulation and the potentiation of downstream signaling.[7][8]

This mechanism is therapeutically significant in conditions like erectile dysfunction and pulmonary hypertension, where elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[7][9]

Signaling Pathway Diagram

PDE5_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to GMP 5'-GMP (Inactive) PDE5->GMP Inhibitor 4,6-Diamino-2- bromonicotinonitrile Inhibitor->PDE5 INHIBITS

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Role as a Versatile Synthetic Intermediate

Beyond its intrinsic activity, the compound serves as a valuable scaffold for medicinal chemists.

  • Bromo Group (C2): Acts as a leaving group for nucleophilic aromatic substitution or as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities.

  • Amino Groups (C4, C6): Can be acylated, alkylated, or used in condensation reactions to build more complex molecular structures.

  • Nitrile Group (C3): Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and requires careful management.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity / Irritant GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[10]

  • Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.

  • General Hygiene: Do not eat, drink, or smoke when using this product. Avoid ingestion and inhalation.[11]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

  • Keep in an inert atmosphere and away from light to prevent degradation.

  • Incompatible materials include strong oxidizing agents.[11]

References

  • CymitQuimica. (n.d.). CAS 42530-03-0: 4,6-Diamino-2-bromo-3-pyridinecarbonitrile.
  • PubChem. (n.d.). 2-Bromo-4,6-diphenylnicotinonitrile.
  • ChemicalBook. (2023). This compound | 42530-03-0.
  • Fisher Scientific. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Phosphodiesterase Inhibitors.
  • Zhang, X., et al. (2018). Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition.
  • Wikipedia. (n.d.). Phosphodiesterase inhibitor.
  • Fisher Scientific. (2021).
  • ResearchGate. (n.d.). The signaling pathway of phosphodiesterase type 5 (PDE5).
  • MDPI. (2022). The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art.
  • Cleveland Clinic. (2022). Phosphodiesterase Inhibitors: Types and Purpose.
  • CAS Common Chemistry. (n.d.). 4,6-Diamino-2-bromo-3-pyridinecarbonitrile. American Chemical Society.
  • Thermo Fisher Scientific. (2012).
  • Benchchem. (2023). spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine.
  • Fisher Scientific. (n.d.).
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules.
  • CV Pharmacology. (n.d.). Phosphodiesterase Inhibitors.
  • British Pharmacological Society. (2009). Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle. British Journal of Pharmacology.
  • Oxford Academic. (2007). Phosphodiesterase regulation of nitric oxide signaling. Cardiovascular Research.
  • INEOS Group. (n.d.). Acrylonitrile Safe Storage and Handling Guide.
  • NIST. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (2006). Phosphodiesterase inhibitors. British Journal of Pharmacology.

Sources

Potential biological activity of 4,6-Diamino-2-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of 4,6-Diamino-2-bromonicotinonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel heterocyclic compound, this compound. Drawing upon structure-activity relationships inferred from existing literature on analogous pyridine and pyrimidine derivatives, this document outlines a scientifically rigorous framework for investigating its anticancer, antimicrobial, and enzyme inhibitory potential. Detailed experimental protocols, from initial screening to mechanistic studies, are presented to guide researchers in drug discovery and development. This whitepaper is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the identification and validation of new therapeutic agents.

Introduction: The Therapeutic Potential of the Diaminonicotinonitrile Scaffold

The pyridine nucleus is a fundamental scaffold in a vast array of biologically active compounds and approved pharmaceutical agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[1][2] The specific substitution pattern of amino and cyano groups on the pyridine ring, as seen in the 2-amino-3-cyanopyridine core, offers a versatile platform for the synthesis of novel drug candidates.[1] The introduction of a bromine atom at the 2-position, along with diamino groups at the 4- and 6-positions, as in this compound, presents a unique electronic and steric configuration that warrants thorough investigation for its potential therapeutic applications.

This guide will systematically explore the most promising avenues for biological investigation of this compound, based on the established activities of structurally related compounds. We will delve into detailed methodologies for assessing its efficacy and elucidating its mechanisms of action.

Postulated Biological Activities and Investigative Strategies

Based on the biological activities reported for structurally similar diaminopyridine and diaminopyrimidine derivatives, we hypothesize that this compound may exhibit significant anticancer and antimicrobial properties. The presence of the halogen atom could also suggest potential for enzyme inhibition, particularly through covalent interactions.

Anticancer Activity

The dihydropyrimidine and pyridine scaffolds are prevalent in compounds exhibiting potent anticancer effects.[3][4][5][6][7] For instance, derivatives of 2-amino-4,6-diphenylnicotinonitriles have shown cytotoxicity against breast cancer cell lines, with some compounds surpassing the potency of doxorubicin.[8] Furthermore, 4,6-diaryl-substituted pyrimidines have demonstrated inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are critical targets in oncology.[3][4][5]

Causality for Investigation: The structural resemblance of this compound to these known anticancer agents provides a strong rationale for evaluating its cytotoxic and cytostatic potential against a panel of human cancer cell lines. The bromine substituent may enhance activity or alter selectivity compared to its chlorinated or non-halogenated analogs.[6]

anticancer_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation A Compound Synthesis & Characterization B Cell Line Panel Selection (e.g., NCI-60) A->B Purity >95% C MTT/SRB Assay (Initial Cytotoxicity) B->C Broad Spectrum D IC50 Determination (Dose-Response) C->D Identify Hits E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (Annexin V/PI Staining) D->F G Target Identification (e.g., Kinase Profiling) F->G Elucidate Pathway H Xenograft Mouse Model G->H Promising Lead I Toxicity Studies H->I Efficacy & Safety

Caption: Workflow for anticancer activity screening and validation.

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to obtain working concentrations ranging from 0.1 µM to 100 µM.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition).[7]

Antimicrobial Activity

Pyridine and pyrimidine derivatives are well-established classes of antimicrobial agents.[9][10][11][12] For example, 2-pyridinone derivatives have shown activity against both wild-type and resistant bacterial strains.[2] The diaminopyrimidine scaffold is also a key feature in several antibacterial and antifungal compounds.[11][13][14]

Causality for Investigation: The presence of the diaminopyridine core in this compound suggests a high probability of antimicrobial activity. The amino groups can facilitate interactions with microbial targets, and the overall electronic properties of the molecule may disrupt essential cellular processes.

antimicrobial_workflow cluster_initial Initial Screening cluster_quantitative Quantitative Analysis cluster_mechanistic Mechanistic Insights A Compound Synthesis B Microbial Strain Panel (Gram+/-, Fungi) A->B C Disk Diffusion Assay B->C Qualitative D MIC Determination (Broth Microdilution) C->D Active Compounds E MBC/MFC Determination D->E Bactericidal/Fungicidal? F Time-Kill Kinetics D->F G Biofilm Inhibition Assay D->G H Target Elucidation (e.g., DNA Gyrase Assay) F->H

Caption: Workflow for antimicrobial activity screening and characterization.

  • Microorganism Preparation: Prepare fresh overnight cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media. Adjust the turbidity of the cultures to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (microorganisms with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][15]

Enzyme Inhibition

The electrophilic nature of the carbon atom bearing the bromine suggests that this compound could act as an irreversible or covalent inhibitor of enzymes with nucleophilic residues (e.g., cysteine, lysine) in their active sites.[16] This mechanism of action is increasingly being explored in drug development for its potential to achieve prolonged pharmacological effects.[16] Many pyridine and pyrimidine derivatives are known to be enzyme inhibitors, such as dihydrofolate reductase inhibitors used in cancer and infectious disease treatment.[17]

Causality for Investigation: The potential for covalent bond formation makes this compound an interesting candidate for screening against enzymes that are validated drug targets and possess a reactive cysteine or other nucleophilic residue in their active site. Kinases are a prominent class of such enzymes.

enzyme_inhibition_workflow cluster_screening Primary Screen cluster_kinetics Kinetic Characterization cluster_validation Target Validation A Compound Synthesis B Target Enzyme Selection (e.g., Cysteine Protease) A->B C Initial Inhibition Assay (Fixed Concentration) B->C D IC50 Determination C->D Active Hits E Determination of Ki and kinact (Time-dependent Inhibition) D->E Potency F Mechanism of Action (Reversible vs. Irreversible) E->F Detailed Kinetics G Mass Spectrometry (Covalent Adduct Formation) F->G Confirm Covalency H Cell-based Target Engagement Assay G->H Cellular Context

Caption: Workflow for evaluating enzyme inhibitory activity.

  • Reagents: Obtain recombinant kinase, appropriate substrate, and ATP. Use a suitable assay format, such as ADP-Glo™ or a fluorescence-based assay.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence or fluorescence signal.

  • Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value. For time-dependent inhibition, pre-incubate the enzyme and inhibitor for varying times before adding the substrate.[16]

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clear and concise tables.

Table 1: Hypothetical Anticancer Activity Data

Cell LineGI50 (µM) of Compound XGI50 (µM) of Doxorubicin
MCF-75.20.8
A54912.81.5
HCT1168.11.1

Table 2: Hypothetical Antimicrobial Activity Data

MicroorganismMIC (µg/mL) of Compound XMIC (µg/mL) of Ciprofloxacin
S. aureus161
E. coli320.5
C. albicans64N/A

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for significant biological activity. The experimental frameworks detailed in this guide provide a comprehensive and scientifically rigorous approach to systematically evaluate its anticancer, antimicrobial, and enzyme inhibitory properties. Positive results from these initial studies would warrant further investigation into its mechanism of action, preclinical development, and potential as a novel therapeutic agent. Subsequent steps would include lead optimization through medicinal chemistry efforts to enhance potency and selectivity, as well as comprehensive in vivo efficacy and safety profiling.

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An In-depth Technical Guide to 4,6-Diamino-2-bromonicotinonitrile: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Diaminopyridine Core

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The diaminopyridine nucleus is one such scaffold, forming the core of numerous biologically active compounds.[1][2] 4,6-Diamino-2-bromonicotinonitrile, a functionalized diaminopyridine, represents a key starting material and a versatile building block for the synthesis of potent and selective inhibitors of various enzymes, particularly kinases and phosphodiesterases. Its strategic substitution with amino, bromo, and cyano groups provides multiple reaction sites for derivatization, enabling the exploration of vast chemical space in the quest for novel therapeutics.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Synonyms and Chemical Identifiers

To facilitate unambiguous identification, a list of synonyms and key chemical identifiers for this compound is provided below.

IdentifierValue
Systematic Name This compound
CAS Number 42530-03-0[5]
Other Names 2-Bromo-4,6-diamino-3-pyridinecarbonitrile[3]
2-Bromo-3-cyano-4,6-diaminopyridine[3]
4,6-Diamino-2-bromopyridine-3-carbonitrile[3]
Molecular Formula C₆H₅BrN₄[3]
Molecular Weight 213.04 g/mol [3]
SMILES N#Cc1c(N)cc(N)nc1Br
InChI Key NKXPRYBNUGINBZ-UHFFFAOYSA-N

Physicochemical and Spectral Properties

Understanding the physicochemical and spectral properties of this compound is crucial for its handling, characterization, and application in synthesis.

Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that while some experimental data for related compounds is available, some values for the title compound are predicted.

PropertyValueSource
Melting Point 199-202 °C (for the related 2,4-Diamino-6-chloropyrimidine)[5]
Boiling Point 503.5 ± 50.0 °C (Predicted)[5]
pKa 2.11 ± 0.48 (Predicted)[5]
logP Data not available; related diaminopyrimidines have a wide range of values depending on substitution.
Solubility Expected to have moderate solubility in polar organic solvents like ethanol and DMSO.Inferred from related structures[5]
Spectral Characterization

Detailed spectral analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR (DMSO-d₆): δ 6.67 (2H, brs, NH₂), 6.55 (2H, brs, NH₂), 5.59 (1H, s, H-5).[5] The broad singlets are characteristic of the amino protons, and the singlet at 5.59 ppm corresponds to the lone proton on the pyridine ring.

  • Infrared (IR) Spectroscopy: Key characteristic peaks would be expected for the N-H stretching of the amino groups (around 3200-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=C/C=N stretching of the pyridine ring (around 1500-1650 cm⁻¹).[7][8]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).[7][9]

Synthesis of this compound

A common and effective method for the synthesis of this compound starts from malononitrile.[5] The causality behind this experimental choice lies in the reactivity of malononitrile, which can undergo a series of reactions including dimerization and cyclization to form the desired diaminopyridine ring system.

Experimental Protocol
  • Step 1: Reaction with HBr. Hydrogen bromide gas is bubbled through a solution of malononitrile in toluene at 0 °C for 2 hours. This leads to the formation of a pale yellow precipitate. The acid-catalyzed reaction initiates the dimerization and subsequent reactions of malononitrile.

  • Step 2: Cyclization. The reaction mixture is then heated to 100 °C for 2 hours. During this step, a significant amount of gas is evolved, and the cyclization to form the pyridine ring occurs.

  • Step 3: Isolation of the Intermediate. After cooling to room temperature, the resulting yellow solid is collected by filtration, washed with toluene, and dried.

  • Step 4: Neutralization and Purification. The crude solid is suspended in water, and the pH is adjusted to 9-10 with ammonium hydroxide. This step neutralizes any remaining acid and precipitates the free base form of the product. The mixture is stirred for 1 hour before filtering.

  • Step 5: Recrystallization. The product is purified by recrystallization from ethanol to yield a yellow solid of 4,6-diamino-2-bromo-3-cyanopyridine.[5]

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1 & 2: Dimerization & Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 4 & 5: Neutralization & Purification cluster_product Final Product Malononitrile Malononitrile HBr HBr gas, Toluene, 0 °C -> 100 °C Malononitrile->HBr Intermediate Crude Product (Yellow Solid) HBr->Intermediate NH4OH 1. NH₄OH (aq) 2. Recrystallization (Ethanol) Intermediate->NH4OH Product This compound NH4OH->Product

Caption: Synthesis of this compound from malononitrile.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. The presence of two amino groups, a bromo substituent, and a nitrile group allows for a variety of chemical modifications, making it an ideal starting point for the synthesis of compound libraries targeting different biological pathways.

Inhibition of Phosphodiesterase 5 (PDE5)

This compound has been identified as an inhibitor of phosphodiesterase enzymes, including PDE5.[3] PDE5 is a key enzyme in the cGMP signaling pathway, responsible for the degradation of cyclic guanosine monophosphate (cGMP).[10][11] By inhibiting PDE5, the intracellular levels of cGMP increase, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is the basis for the therapeutic effects of well-known drugs like sildenafil (Viagra) in the treatment of erectile dysfunction and pulmonary hypertension.[12]

PDE5_Inhibition cluster_upstream Upstream Signaling cluster_cGMP cGMP Regulation cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP degrades Inhibitor This compound Inhibitor->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

Caption: Mechanism of PDE5 inhibition leading to smooth muscle relaxation.

Scaffold for Kinase Inhibitors

The diaminopyrimidine and diaminopyridine cores are prominent scaffolds in the design of kinase inhibitors.[13][14][15] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-diaminopyrimidine scaffold, in particular, has been successfully utilized to develop potent and selective inhibitors of various kinases, such as Focal Adhesion Kinase (FAK) and c-Jun N-terminal kinase (JNK).[13][16]

The this compound scaffold provides a strategic advantage for developing kinase inhibitors. The amino groups can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The bromo group at the 2-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of different pockets within the kinase active site to enhance potency and selectivity. The nitrile group can also be a site for further chemical modification or can contribute to the overall electronic properties of the molecule.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on data for structurally similar compounds like 2,4-diamino-6-chloropyrimidine, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a highly functionalized and versatile chemical entity with significant potential in drug discovery. Its role as a phosphodiesterase inhibitor and its utility as a scaffold for the synthesis of kinase inhibitors highlight its importance for researchers and scientists in the pharmaceutical industry. The synthetic accessibility and the multiple points for chemical derivatization make it an attractive starting material for the generation of diverse compound libraries aimed at identifying novel therapeutic agents. As our understanding of the biological roles of kinases and phosphodiesterases continues to expand, the strategic application of scaffolds like this compound will undoubtedly contribute to the development of next-generation medicines.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (2022).
  • cGMP-specific phosphodiesterase type 5. (n.d.). Wikipedia. Retrieved from [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2025).
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels. (n.d.). PubMed. Retrieved from [Link]

  • A review on the medicinal importance of pyridine derivatives. (2016).
  • comparison of partition coefficient (log p) of drugs: computational and experimental data study. (n.d.).
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Beyond Erectile Dysfunction: cGMP-Specific Phosphodiesterase 5 Inhibitors for Other Clinical Disorders. (2023). Annual Reviews. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). PubMed Central. Retrieved from [Link]

  • Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • 13C NMR. (n.d.).
  • spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine. (n.d.). Benchchem.
  • Absolute pKa Values and Signed Error
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2-(Heptylthio)pyrimidine-4,6-diamine. (n.d.). MDPI.
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  • What are cGMP-PDE inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]

  • The Chromenopyridine Scaffold: A Privileged Pl
  • (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024).
  • Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. (n.d.).
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  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). I.R.I.S.
  • calculated pka values: Topics by Science.gov. (n.d.). Science.gov.
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  • 13C NMR. (n.d.).
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Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4,6-Diamino-2-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Importance of Substituted Diaminonicotinonitriles

4,6-Diamino-2-bromonicotinonitrile serves as a pivotal scaffold in medicinal chemistry and materials science. The strategic positioning of its functional groups—two electron-donating amino groups, an electron-withdrawing nitrile group, and a labile bromine atom at the 2-position of the pyridine ring—creates a unique electronic environment ripe for selective modification. The resulting 2-substituted 4,6-diaminonicotinonitrile derivatives are precursors to a wide array of biologically active compounds, including kinase inhibitors, and are valuable building blocks in the synthesis of novel heterocyclic systems.[1] This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) on this substrate, detailing the underlying mechanistic principles, offering a robust experimental protocol, and providing troubleshooting guidance for common challenges.

Mechanistic Insights: Understanding the Reactivity of the Pyridine Core

The nucleophilic substitution on this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[2][3] This reactivity is further modulated by the substituents on the ring.

The reaction proceeds via a two-step addition-elimination mechanism.[4][5] In the first, and typically rate-determining step, the nucleophile attacks the electrophilic carbon atom at the 2-position, which bears the bromine leaving group.[2] This attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing nitrile group.[2][6] The presence of the two electron-donating amino groups at the 4- and 6-positions also plays a crucial role in stabilizing this intermediate. In the second step, the aromaticity is restored by the expulsion of the bromide leaving group.[7]

The regioselectivity for attack at the C2 position is a consequence of the superior stabilization of the resulting Meisenheimer complex compared to attack at other positions.[2] When the nucleophile attacks at the C2 or C4 position, one of the resonance structures places the negative charge directly on the ring nitrogen, which is a highly stabilizing contribution.[2]

G Figure 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Reactants This compound + Nucleophile (Nu⁻) Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer_Complex Rate-determining step Product 2-Substituted-4,6-diaminonicotinonitrile + Br⁻ Meisenheimer_Complex->Product Fast

Caption: Figure 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the nucleophilic substitution on this compound. The specific conditions, particularly the choice of solvent, base, and temperature, may require optimization depending on the nucleophile used.

Materials and Reagents:
  • This compound

  • Nucleophile (e.g., amine, thiol, alcohol)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N))

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (round-bottom flask) with a magnetic stirrer and reflux condenser

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Pre-Reaction Setup:
  • Drying of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to prevent the introduction of moisture, which can quench anionic nucleophiles and bases.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to create an oxygen-free environment, which is crucial for sensitive reagents.

G Figure 2: Experimental Workflow Start Start Setup Reaction Setup under Inert Atmosphere Start->Setup Reagents Addition of Reactants and Solvent Setup->Reagents Reaction Heating and Stirring Reagents->Reaction Monitoring Reaction Monitoring by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterization of Product Purification->Analysis End End Analysis->End

Caption: Figure 2: Experimental Workflow.

Reaction Procedure:
  • Charging the Flask: To the reaction flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Solvent Addition: Add the anhydrous solvent. The volume should be sufficient to ensure proper stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).

  • Base Addition: Add the base (1.1 to 2.0 equivalents). The choice and amount of base depend on the pKa of the nucleophile. For neutral nucleophiles like amines, a non-nucleophilic base like K₂CO₃ or Et₃N is often sufficient. For alcohols or thiols, a stronger base like NaH may be necessary to generate the corresponding alkoxide or thiolate in situ.

  • Nucleophile Addition: Add the nucleophile (1.0 to 1.5 equivalents). If the nucleophile is a solid, it can be added along with the starting material. If it is a liquid, it should be added slowly via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 120 °C) and stir vigorously.[8] The optimal temperature will depend on the reactivity of the nucleophile.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material. A suitable eluent system should be chosen to achieve good separation between the starting material and the product. The reaction is considered complete when the starting material spot is no longer visible by TLC.

Workup and Purification:
  • Quenching the Reaction: Once the reaction is complete, cool the mixture to room temperature. If a strong base like NaH was used, carefully quench the excess base by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the reaction mixture to a separatory funnel and dilute with water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure substituted 4,6-diaminonicotinonitrile derivative.

Data Presentation: Typical Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. Please note that these are representative examples, and optimization may be required for specific substrates.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF1001275-85
BenzylamineEt₃NMeCN80880-90
ThiophenolNaHTHF60685-95
Sodium MethoxideN/AMethanolReflux490-98
PiperidineK₂CO₃DMSO1201670-80

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Insufficiently reactive nucleophile- Reaction temperature too low- Ineffective base- Deactivation of nucleophile by moisture- Increase the reaction temperature- Use a stronger base to generate a more potent nucleophile- Ensure all reagents and solvents are anhydrous- Consider using a catalyst (e.g., a palladium or copper catalyst for certain cross-coupling type reactions, although typically not required for SNAr on this activated substrate)
Formation of multiple products - Side reactions of the nucleophile- Reaction with the amino groups on the pyridine ring- Decomposition of starting material or product at high temperatures- Lower the reaction temperature- Use a milder base- Protect the amino groups if they are found to be reactive under the reaction conditions (though typically not necessary for SNAr at the 2-position)- Reduce the reaction time
Difficulty in purification - Similar polarity of starting material and product- Formation of impurities with similar Rf values- Optimize the eluent system for column chromatography- Consider alternative purification techniques such as recrystallization or preparative HPLC

References

  • ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles. a.... Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Dotsenko, V. V., Muraviev, V. S., Dyadiuchenko, L. V., & Aksenov, N. A. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Chem. Proc., 1.
  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • ACS Publications. (n.d.). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2017, August 7). Nucleophilic substitution of pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4,6-Diamino-2-thiopyrimidine-based Cobalt Metal Organic Framework (Co-DAT‐MOF): green, efficient, novel and reusable nanocatalyst for synthesis of multicomponent reactions. Retrieved from [Link]

  • ResearchGate. (2021, April 12). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • ResearchGate. (2025, December 25). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

  • ResearchGate. (2025, August 9). ChemInform Abstract: Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. Retrieved from [Link]

  • Filo. (2025, May 3). (a) Explain mechanisms and orientation of nucleophilic substitution in py... Retrieved from [Link]

  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 4,6-Diamino-2-bromonicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,6-Diamino-2-bromonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. My aim is to equip you with the scientific rationale behind the procedural steps, enabling you to optimize your reaction conditions and overcome common experimental hurdles.

Introduction to the Synthetic Strategy

This compound is a highly functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. A common and logical synthetic approach to this molecule involves the selective nucleophilic aromatic substitution (SNAr) on a dihalogenated precursor. Specifically, we will focus on the selective amination of a 2,6-dihalonicotinonitrile derivative. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6).[1][2][3] The presence of an electron-withdrawing nitrile group further activates the ring for nucleophilic substitution.

This guide will be centered around a proposed two-step synthesis starting from a plausible precursor, 2,6-dibromo-4-aminonicotinonitrile. The key challenge lies in achieving selective mono-amination at the 6-position.

Proposed Synthetic Workflow

The proposed synthesis involves the selective amination of 2,6-dibromo-4-aminonicotinonitrile. This strategy is based on the differential reactivity of the bromine atoms at the C2 and C6 positions, influenced by the electronic effects of the amino and cyano substituents.

Synthetic Workflow Start Starting Material: 2,6-Dibromo-4-aminonicotinonitrile Step1 Step 1: Selective Mono-amination - Nucleophilic aromatic substitution (SNAr) - Ammonia source (e.g., aq. NH3, NH4Cl) - Catalyst (e.g., Cu(I) salt) - Base (e.g., K2CO3) - Solvent (e.g., H2O, DMF, Dioxane) - Temperature control (Microwave or conventional heating) Start->Step1 Reaction Product Final Product: This compound Step1->Product Isolation & Purification

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Step 1: Selective Mono-amination of 2,6-Dibromo-4-aminonicotinonitrile

Q1: My reaction is showing low conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion in a nucleophilic aromatic substitution on a dihalopyridine can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Insufficient Reaction Temperature: SNAr reactions on pyridine rings often require elevated temperatures to overcome the activation energy, which includes the temporary disruption of aromaticity.[4]

    • Recommendation: If using conventional heating, ensure your reaction is reaching the target temperature. Consider increasing the temperature in increments of 10-20 °C. Microwave irradiation can be a highly effective alternative for significantly reducing reaction times and improving yields.[5][6][7][8]

  • Catalyst Inactivity: For less reactive aryl halides, a catalyst is often necessary. Copper(I) salts are commonly used in Ullmann-type amination reactions.[7]

    • Recommendation: Ensure your Cu(I) salt (e.g., CuI, CuBr) is fresh and has been stored under an inert atmosphere to prevent oxidation to the less active Cu(II) state. The addition of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can enhance the catalyst's activity.

  • Inadequate Base Strength or Solubility: A base is typically required to neutralize the HBr formed during the reaction and to deprotonate the incoming nucleophile in some cases.

    • Recommendation: If using an inorganic base like K2CO3 or Cs2CO3, ensure it is finely powdered and well-dispersed in the reaction mixture. For organic solvents, consider a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.

    • Recommendation: Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices for SNAr reactions as they can solvate the charged intermediate. For reactions with aqueous ammonia, water itself can serve as the solvent.[5][6][7][8]

Q2: I am observing the formation of a significant amount of the di-aminated byproduct. How can I improve the selectivity for mono-amination?

A2: Achieving mono-substitution on a di-substituted pyridine is a common challenge. The key is to control the reaction conditions to favor the first substitution over the second.

  • Stoichiometry of the Aminating Agent: Using a large excess of the ammonia source will drive the reaction towards di-substitution.

    • Recommendation: Carefully control the stoichiometry of your ammonia source. Start with 1.0-1.2 equivalents and monitor the reaction progress closely by TLC or LC-MS.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures will increase the likelihood of the second amination occurring.

    • Recommendation: Monitor the reaction frequently. Once the starting material is consumed and the desired mono-aminated product is the major component, quench the reaction. Consider running the reaction at a lower temperature for a longer period to enhance selectivity.

  • Electronic Effects: The existing 4-amino group is an electron-donating group, which activates the ring towards electrophilic substitution but can have a complex effect on nucleophilic substitution. The electron-withdrawing nitrile group at the 3-position will influence the electron density at C2 and C6. The position para to the activating amino group (C6) might be more activated for nucleophilic attack than the position meta to it (C2). This inherent electronic bias can be exploited.

Q3: The reaction is messy, and I am having difficulty isolating and purifying the desired product. What are some effective work-up and purification strategies?

A3: A "messy" reaction often indicates the formation of multiple byproducts or degradation.

  • Work-up Procedure:

    • Recommendation: After the reaction is complete, cool the mixture and, if a copper catalyst was used, quench with an aqueous solution of ammonium hydroxide to complex with the copper salts, which can then be removed by extraction. Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.

  • Purification:

    • Recommendation: Column chromatography on silica gel is typically the most effective method for separating the starting material, the mono-aminated product, and the di-aminated byproduct. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, should provide good separation. Recrystallization can also be an option if a suitable solvent system is found.

Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity of the amination reaction on 2,6-dibromo-4-aminonicotinonitrile?

A: The regioselectivity of nucleophilic aromatic substitution on substituted pyridines is governed by the electronic effects of the substituents. The pyridine nitrogen and the nitrile group are electron-withdrawing, making the ortho (C2, C6) and para (C4) positions more electron-deficient and thus more susceptible to nucleophilic attack.[1][3] The amino group at C4 is electron-donating. In this specific case, both C2 and C6 are activated. However, the relative reactivity will depend on the interplay of these electronic factors. It is plausible that the C6 position is more reactive due to being para to the activating amino group. Experimental verification is necessary to confirm the major regioisomer.

Q: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the formation of products and byproducts.

  • Product Characterization:

    • NMR Spectroscopy (1H and 13C): This is essential for confirming the structure of the final product and any isolated intermediates.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH2, -C≡N, C-Br).

    • Melting Point: To assess the purity of the final compound.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, standard laboratory safety practices should always be followed.

  • Dihalopyridines: These can be irritating to the skin, eyes, and respiratory tract. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like DMF and DMSO have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a strong odor. Work in a fume hood and handle with care.

  • High Temperatures/Pressures: If using microwave synthesis or sealed-tube reactions, ensure the equipment is properly maintained and operated according to the manufacturer's instructions to avoid accidents.

Data Summary: Optimizing Reaction Conditions

The following table provides a summary of reaction parameters that can be varied to optimize the synthesis, based on literature for similar transformations.[5][6][7][8]

ParameterCondition 1Condition 2Condition 3Expected Outcome
Heating Conventional (80-120 °C)Microwave (100-150 °C)Room TemperatureMicrowave heating can significantly reduce reaction times.
Catalyst NoneCuI (5-10 mol%)CuI/Ligand (e.g., DMEDA)A catalyst is likely necessary for good yields. A ligand can improve catalyst performance.
Base K2CO3Cs2CO3Organic Base (e.g., DIPEA)Cs2CO3 is a stronger base and may improve reaction rates. An organic base can be useful in non-aqueous solvents.
Solvent H2O (with aq. NH3)DMFDioxaneThe choice of solvent will depend on the specific ammonia source and catalyst system used.

Experimental Protocols

General Procedure for the Selective Mono-amination of 2,6-Dibromo-4-aminonicotinonitrile

Note: This is a general guideline and may require optimization for the specific substrate.

  • To a microwave reaction vessel, add 2,6-dibromo-4-aminonicotinonitrile (1.0 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

  • Add the chosen solvent (e.g., H2O or DMF) and the ammonia source (e.g., 28% aqueous ammonia, 1.2 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) for a specified time (e.g., 1-2 hours), with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF was used, pour the reaction mixture into water and extract with ethyl acetate. If water was the solvent, extract directly with ethyl acetate.

  • Wash the combined organic layers with aqueous ammonium hydroxide (if a Cu catalyst was used), followed by water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Reaction Mechanism and Troubleshooting

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Reactants 2,6-Dibromo-4-aminonicotinonitrile + NH3 Intermediate Meisenheimer-like Intermediate (Negative charge delocalized onto the pyridine nitrogen and nitrile group) Reactants->Intermediate Addition Product This compound + HBr Intermediate->Product Elimination of Br- Troubleshooting_Tree cluster_conversion Troubleshooting Low Conversion cluster_selectivity Troubleshooting Low Selectivity Start Low Yield or Selectivity? Low_Conversion Low Conversion? Start->Low_Conversion Yes Low_Selectivity Low Selectivity? (Di-substitution) Start->Low_Selectivity No Increase_Temp Increase Temperature (Conventional or Microwave) Low_Conversion->Increase_Temp Reduce_Amine Reduce Equivalents of Aminating Agent Low_Selectivity->Reduce_Amine Check_Catalyst Check Catalyst Activity (Fresh Cu(I) salt, add ligand) Increase_Temp->Check_Catalyst Optimize_Base Optimize Base (Stronger base, better solubility) Check_Catalyst->Optimize_Base Reduce_Time_Temp Reduce Reaction Time and/or Temperature Reduce_Amine->Reduce_Time_Temp

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. Available at: [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]

  • A kind of preparation method of 2-amino-4-bromopyrimidine. Google Patents.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • Synthetic method of 2-amino-4-bromopyridine. Google Patents.
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ResearchGate. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC - NIH. Available at: [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PubMed. Available at: [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. Available at: [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Available at: [Link]

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C. Available at: [Link]

  • Amination of 2-halopyridines. ResearchGate. Available at: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. Available at: [Link]

  • Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. Available at: [Link]

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed. Available at: [Link]

  • "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman. Digital Commons@Georgia Southern. Available at: [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available at: [Link]

  • A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. ResearchGate. Available at: [Link]

  • Process for the preparation of 4, 6- dihydroxypyrimidine. Google Patents.
  • Total Synthesis of 6-Deoxydihydrokalafungin, a Key Biosynthetic Precursor of Actinorhodin, and Its Epimer. PMC - NIH. Available at: [Link]

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Technical Support Center: Synthesis of 4,6-Diamino-2-bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 4,6-Diamino-2-bromonicotinonitrile, a crucial building block in pharmaceutical development. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the potential challenges in its synthesis. Our goal is to ensure you can achieve a high yield of your target molecule, substantially free from common impurities.

Troubleshooting Guide & FAQs

This section is designed to address specific issues you may encounter during the synthesis of this compound. The synthesis is typically approached in two key stages:

  • Diamination: The substitution of chloro groups on a dihalonicotinonitrile precursor with amino groups.

  • Bromination: The selective introduction of a bromine atom at the 2-position of the diaminonicotinonitrile intermediate.

Each step presents unique challenges and potential for byproduct formation.

Part 1: Troubleshooting the Diamination Step

The successful synthesis of the 4,6-diaminonicotinonitrile intermediate is critical for the overall success of the process. Issues at this stage often relate to incomplete reactions or unwanted side reactions.

dot

Caption: Troubleshooting flowchart for the diamination step.

Question 1: I am observing a significant amount of a mono-amino substituted byproduct in my reaction mixture. How can I improve the conversion to the desired 4,6-diamino product?

Answer:

The presence of a mono-amino substituted impurity, such as 4-amino-6-chloro-2-bromonicotinonitrile or 6-amino-4-chloro-2-bromonicotinonitrile, is a clear indication of an incomplete reaction. The second nucleophilic substitution of the remaining chloro group is often slower than the first due to electronic effects. To drive the reaction to completion, consider the following adjustments:

  • Reaction Time and Temperature: Increasing the reaction time and/or temperature can provide the necessary energy to overcome the activation barrier for the second substitution. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal conditions without degrading the product.

  • Excess Ammonia: Employing a larger excess of the ammonia source (e.g., aqueous or gaseous ammonia, or an ammonia surrogate) can increase the rate of the second substitution reaction according to Le Chatelier's principle.

  • Solvent Choice: The choice of solvent can influence the solubility of the reactants and the reaction rate. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the reaction rate. However, be mindful of potential side reactions with the solvent itself at elevated temperatures.

Question 2: My final product is contaminated with a byproduct that has a higher polarity than the desired 4,6-diaminonicotinonitrile. What could this be and how can I avoid it?

Answer:

A highly polar byproduct in this context is often a result of hydrolysis of one or both of the chloro groups, leading to the formation of hydroxy-substituted nicotinonitriles. This is particularly prevalent if using aqueous ammonia or if there is residual water in your reaction solvent.

To mitigate the formation of these hydroxy byproducts:

  • Anhydrous Conditions: Ensure that your starting materials and solvent are scrupulously dry. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize the presence of water.

  • Ammonia Source: If using aqueous ammonia, consider switching to a solution of ammonia in an alcohol (e.g., methanol or ethanol) or using gaseous ammonia. Alternatively, ammonium salts in the presence of a non-nucleophilic base can be used.

Part 2: Troubleshooting the Bromination Step

The selective bromination of 4,6-diaminonicotinonitrile at the 2-position is a key transformation. The primary challenges in this step are controlling the regioselectivity and preventing over-bromination.

dot

Caption: Troubleshooting flowchart for the bromination step.

Question 3: My mass spectrometry analysis indicates the presence of a di-brominated species. How can I prevent this over-bromination?

Answer:

The formation of a di-bromo byproduct (e.g., 4,6-diamino-2,5-dibromonicotinonitrile) suggests that the reaction conditions are too harsh or the stoichiometry of the brominating agent is not well-controlled. The electron-donating amino groups activate the pyridine ring, making it susceptible to further electrophilic substitution.

To prevent over-bromination:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent, typically N-bromosuccinimide (NBS). Use of 1.0 to 1.1 equivalents of NBS is generally recommended. Adding the NBS portion-wise or as a solution over a period of time can help maintain a low concentration of the brominating agent in the reaction mixture.

  • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to increase the selectivity of the reaction. Lower temperatures disfavor the higher activation energy pathway leading to the di-brominated product.[1]

  • Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents may attenuate the reactivity of NBS.

Question 4: I am observing an isomeric bromo-diaminonicotinonitrile impurity. What is the likely structure and how can I improve the regioselectivity?

Answer:

The most likely isomeric byproduct is the result of bromination at the 5-position of the pyridine ring, yielding 4,6-diamino-5-bromonicotinonitrile. The amino groups strongly activate the ortho and para positions. While the 2-position is sterically less hindered, electronic effects can still lead to some substitution at the 5-position.

To enhance the regioselectivity for the 2-position:

  • Protecting Groups: While more synthetically demanding, temporary protection of one or both amino groups can modulate the directing effect and steric hindrance, favoring bromination at the 2-position.

  • Reaction Conditions: As with over-bromination, careful control of temperature and the rate of addition of the brominating agent can improve selectivity.

  • Alternative Brominating Agents: While NBS is common, other brominating agents could be explored for improved regioselectivity under specific conditions. However, NBS is generally a good starting point due to its solid nature and ease of handling.[2]

Question 5: My reaction is sluggish and I have a significant amount of unreacted 4,6-diaminonicotinonitrile starting material. What can I do?

Answer:

A low conversion rate can be due to several factors:

  • Insufficient Brominating Agent: Ensure that your NBS is of high purity and that the stoichiometry is correct.

  • Low Reaction Temperature: While low temperatures are good for selectivity, they can also slow down the reaction. A careful balance needs to be found. Allow the reaction to stir for a longer period at a lower temperature or consider a modest increase in temperature while carefully monitoring for byproduct formation.

  • Radical Initiator: For some NBS brominations, a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) can be beneficial, although for electrophilic aromatic substitution, it is less common.[1] If a radical pathway is competing, its suppression or promotion might be necessary depending on the desired outcome.

Summary of Potential Byproducts and their Identification

Byproduct Name Likely Step of Formation Reason for Formation Analytical Signature (vs. Product)
Mono-amino Chloro NicotinonitrileDiaminationIncomplete reactionLower polarity on TLC/HPLC
Hydroxy Diamino NicotinonitrileDiaminationHydrolysis of chloro groupHigher polarity on TLC/HPLC
Di-bromo Diamino NicotinonitrileBrominationOver-brominationHigher molecular weight in MS
5-Bromo-4,6-diaminonicotinonitrileBrominationLack of regioselectivitySame molecular weight in MS, different NMR

Experimental Protocols

General Procedure for Diamination of a Dihalonicotinonitrile Precursor:

  • To a solution of the dihalonicotinonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add a solution of ammonia (e.g., 7N in methanol, 10-20 eq).

  • Heat the reaction mixture in a sealed vessel at a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

General Procedure for Bromination of 4,6-Diaminonicotinonitrile:

  • Dissolve 4,6-diaminonicotinonitrile (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) and cool to 0 °C.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]

  • Bentham Open. One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. [Link]

  • Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

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Validation & Comparative

A Researcher's Guide to Characterizing Novel A1 Adenosine Receptor Antagonists: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals venturing into the landscape of G-protein coupled receptor (GPCR) modulation, the A1 adenosine receptor (A1AR) presents a compelling target for therapeutic intervention in cardiovascular, neurological, and renal disorders.[1][2] The nuanced control this receptor exerts over cellular signaling necessitates a rigorous and systematic approach to identifying and characterizing new chemical entities that can selectively modulate its activity.

This guide provides a comprehensive framework for evaluating the biological activity of a novel compound, using the hypothetical example of 4,6-Diamino-2-bromonicotinonitrile, and comparing its potential A1 antagonist properties against well-established benchmarks in the field. While direct experimental data on this compound as an A1 antagonist is not currently available in published literature, the methodologies outlined herein offer a clear path to generating such data and placing it in the context of known A1 antagonists.

The xanthine derivatives, in particular, have been a fertile ground for the development of potent A1AR antagonists.[3] Our comparative analysis will, therefore, focus on two widely used and highly selective A1 antagonists: DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) and CPX (8-Cyclopentyl-1,3-dipropylxanthine) .[4][5][6]

The A1 Adenosine Receptor Signaling Pathway

The A1AR is a member of the P1 family of adenosine receptors and couples to inhibitory G-proteins (Gi/o). Upon activation by its endogenous ligand, adenosine, the A1AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This primary mechanism underlies many of the physiological effects of A1AR activation.

A1AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A1AR A1 Adenosine Receptor (A1AR) Adenosine->A1AR Activates Antagonist A1 Antagonist (e.g., DPCPX, Novel Compound) Antagonist->A1AR Blocks Gi Gi/o Protein A1AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., decreased heart rate, neurotransmission modulation) cAMP->Response Mediates

Caption: A1 Adenosine Receptor Signaling Pathway.

Comparative Benchmarking: Key Performance Metrics

To objectively assess a novel compound's potential as an A1 antagonist, two primary in vitro assays are indispensable: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure its ability to block agonist-induced responses (IC50).

CompoundA1 Binding Affinity (Ki)A1 Functional Antagonism (IC50)Selectivity ProfileReference
DPCPX 0.45 - 3.9 nM~0.5 nMHighly selective for A1 over A2A, A2B, and A3 receptors.[4][7][4][7][8]
CPX ~0.5 - 2 nM~1-5 nMHighly selective for A1 vs A2A receptors (~500-fold).[9][5][6][9]
This compound To be determinedTo be determinedTo be determinedN/A
Experimental Protocols for Characterization

The following protocols provide a detailed, step-by-step methodology for determining the A1 antagonist activity of a novel compound. These protocols are designed to be self-validating by including appropriate controls and benchmarks.

This assay quantifies the affinity of the test compound for the A1AR by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from CHO cells expressing human A1AR) Incubation 2. Incubation - Membranes - [3H]DPCPX (Radioligand) - Test Compound (varying concentrations) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis 5. Data Analysis - Competition curve plotting - IC50 determination - Ki calculation (Cheng-Prusoff equation) Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand [3H]DPCPX (a highly selective A1 antagonist radioligand), and varying concentrations of the test compound (e.g., this compound) or the reference compound (unlabeled DPCPX).

    • To determine non-specific binding, a set of wells should contain a high concentration of a known A1 antagonist (e.g., 10 µM DPCPX).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10][11]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.[10]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of the test compound to antagonize the A1AR-mediated inhibition of cAMP production.

cAMP_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 cells expressing human A1AR) Pre_incubation 2. Pre-incubation - Cells - Test Compound (varying concentrations) - Phosphodiesterase inhibitor Cell_Culture->Pre_incubation Stimulation 3. Stimulation - Add Forskolin (to stimulate AC) - Add A1 Agonist (e.g., CHA) to inhibit AC Pre_incubation->Stimulation Lysis_Detection 4. Cell Lysis & cAMP Detection (e.g., HTRF, ELISA, or other immunoassay) Stimulation->Lysis_Detection Analysis 5. Data Analysis - Dose-response curve plotting - IC50 determination Lysis_Detection->Analysis

Caption: cAMP Functional Assay Workflow.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the human A1AR into 96-well plates and culture until they reach the desired confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) or a reference antagonist (e.g., DPCPX) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin. Simultaneously, add a fixed concentration of an A1 agonist, such as N6-cyclohexyladenosine (CHA), to inhibit the forskolin-stimulated cAMP production.[11]

    • The test compound, if it is an A1 antagonist, will block the inhibitory effect of CHA, leading to a restoration of cAMP levels.

  • cAMP Measurement:

    • After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that restores the response to 50% of the maximal forskolin-stimulated level.

Interpreting the Results and Advancing Drug Discovery

The data generated from these assays will allow for a direct comparison of the novel compound's A1 antagonist activity with established benchmarks. A potent and selective A1 antagonist will exhibit a low nanomolar Ki in the binding assay and a correspondingly low IC50 in the functional assay. Further studies on selectivity against other adenosine receptor subtypes (A2A, A2B, A3) are crucial to establish a comprehensive pharmacological profile.

By adhering to these rigorous, self-validating protocols, researchers can confidently characterize the biological activity of novel chemical entities like this compound, paving the way for the development of next-generation therapeutics targeting the A1 adenosine receptor.

References

  • Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2018). Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. Frontiers in Pharmacology, 9, 499. [Link]

  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Proceedings of the National Academy of Sciences of the United States of America, 80(10), 3171–3175. [Link]

  • Toya, Y., Umemura, S., Iwamoto, T., Hirawa, N., Kihira, M., Takagi, N., & Ishii, M. (1993). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. Kidney international, 44(6), 1256–1261. [Link]

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A Researcher's Guide to In Vitro Cytotoxicity Assessment of Novel 4,6-Diamino-2-bromonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a potential therapeutic agent is paved with rigorous testing and validation. Among the first crucial steps is the assessment of a compound's ability to inhibit cancer cell growth and induce cell death—its in vitro cytotoxicity. This guide provides a comprehensive comparison of common cytotoxicity assays, using the promising class of nicotinonitrile derivatives as a focal point. While specific experimental data on 4,6-Diamino-2-bromonicotinonitrile is emerging, we will draw upon published data for structurally related compounds to illustrate the principles and methodologies.

The Rationale for Cytotoxicity Screening in Drug Discovery

The initial phase of anticancer drug development heavily relies on high-throughput screening of compound libraries to identify "hits"—molecules that exhibit significant cytotoxic activity against cancer cell lines.[1][2] This in vitro approach is a cost-effective and efficient way to prioritize candidates for further investigation.[1] The selection of the appropriate cytotoxicity assay is paramount, as different assays measure distinct cellular parameters and have their own advantages and limitations.[3]

A Comparative Overview of Key In Vitro Cytotoxicity Assays

The choice of a cytotoxicity assay depends on several factors, including the compound's mechanism of action, the cell type, and the desired endpoint. Here, we compare two widely used methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

FeatureMTT AssayLDH Assay
Principle Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4]Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[5][6]
Endpoint Cell viability and metabolic activity.[4]Cell death and membrane integrity.[6]
Advantages Well-established, sensitive, and suitable for high-throughput screening.[7]Non-destructive to remaining viable cells, allowing for further assays on the same sample. Measures a direct marker of cell death.[5]
Limitations Can be influenced by compounds that affect mitochondrial respiration. The insoluble formazan product requires a solubilization step.[4]Less sensitive for early apoptotic events where the membrane is still intact. LDH in the serum of culture medium can lead to high background.[8]
Best For Screening large compound libraries for general cytotoxic effects.[7]Assessing necrosis or late-stage apoptosis. Confirming cell death observed in other assays.[2]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro cytotoxicity assay, from cell seeding to data analysis.

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HCT-116) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Compound Treatment (Incubation) compound_prep->treatment cell_seeding->treatment reagent_add 5. Addition of Assay Reagent (e.g., MTT, LDH substrate) treatment->reagent_add incubation 6. Incubation reagent_add->incubation measurement 7. Signal Measurement (e.g., Absorbance) incubation->measurement data_proc 8. Data Processing (Background Subtraction) measurement->data_proc ic50_calc 9. IC50 Calculation data_proc->ic50_calc

Caption: Generalized workflow for in vitro cytotoxicity assays.

Detailed Experimental Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] The following protocol provides a robust framework for its implementation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[9]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.[10]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[9]

    • Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 620 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Comparative Cytotoxicity of Structurally Related Nicotinonitrile Derivatives

While specific data for this compound is not yet widely published, a recent study on 2-amino-4,6-diphenylnicotinonitriles provides valuable insights into the potential of this chemical scaffold. The following table summarizes the reported IC50 values for these compounds against breast cancer cell lines.

CompoundBreast Cancer Cell LineIC50 (µM)
Derivative 1 MCF-7>100
Derivative 2 MCF-725.3
Derivative 3 MCF-71.2
Derivative 4 MDA-MB-23115.6
Doxorubicin (Control) MCF-72.5

Data extracted from a study by Al-Zoubi et al. (2024).

These findings demonstrate that substitutions on the nicotinonitrile core can significantly impact cytotoxic activity, with some derivatives showing potency comparable to or greater than the standard chemotherapeutic drug, doxorubicin.

Potential Mechanisms of Action and the Influence of Amino and Bromo Substituents

The presence of amino and bromo groups on the this compound scaffold suggests several potential mechanisms of action. Aminopyridine derivatives have been shown to exert their anticancer effects through various pathways, including the inhibition of kinases and the induction of apoptosis.[7] The halogen atom, in this case, bromine, can also contribute to the compound's activity, potentially through interactions with key enzymatic targets.

One hypothesized signaling pathway that could be targeted by such compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4,6-Diamino-2- bromonicotinonitrile (Hypothesized Target) Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The in vitro cytotoxicity assessment of novel compounds like this compound is a critical first step in the drug discovery pipeline. A thorough understanding of the principles and methodologies of various cytotoxicity assays, such as the MTT and LDH assays, is essential for generating reliable and reproducible data. While awaiting specific experimental results for the title compound, the study of structurally related nicotinonitrile derivatives provides a strong rationale for its investigation as a potential anticancer agent. Future studies should aim to elucidate its precise mechanism of action and evaluate its efficacy in a broader range of cancer cell lines.

References

  • Al-Zoubi, R. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1869. [Link]

  • Katariya, P., et al. (2020). Synthesis, biological evaluation and molecular docking studies of some novel pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
  • Yousef, R. I., et al. (2022). Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potent VEGFR-2 inhibitors and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 138-151.
  • Kundu, S., et al. (2019). Design, synthesis, and biological evaluation of novel 2,4-disubstituted-6-halogenated pyridine derivatives as topoisomerase II inhibitors. European Journal of Medicinal Chemistry, 183, 111701.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry. [Link]

  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(1), 159-172. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.).
  • LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e284409. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). PubMed. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Technology, 12(2).
  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018). Cold Spring Harbor Protocols, 2018(6).
  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Cytotoxic assays for screening anticancer agents. (n.d.). PubMed.
  • MTT Proliferation Assay Protocol. (2025).
  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar.
  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (n.d.).
  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. (2025).
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.